2,2'-Dinitrobenzidine

Description

Properties

IUPAC Name |

4-(4-amino-2-nitrophenyl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXQZAKAOGYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207266 | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-71-0 | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dinitrobenzidine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dinitrobenzidine, systematically known as 4,4'-diamino-2,2'-dinitrobiphenyl, is a yellow crystalline solid with the molecular formula C₁₂H₁₀N₄O₄. While its direct experimental data is not extensively documented in readily available literature, its structural motifs—a substituted biphenyl core with both nitro and amino functional groups—suggest significant potential as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a proposed synthetic pathway based on established organometallic reactions, and its potential applications, particularly in the synthesis of dyes, pigments, and advanced polymers. This document aims to serve as a foundational resource for researchers interested in the chemistry and applications of this and related dinitro-diamino-biphenyl compounds.

Chemical Structure and Identification

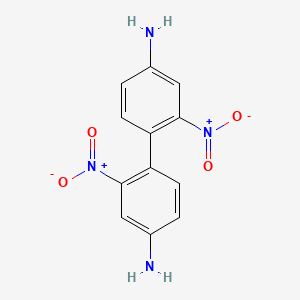

This compound is an aromatic organic compound characterized by a biphenyl backbone. Two nitro groups (-NO₂) are substituted at the 2 and 2' positions, and two amino groups (-NH₂) are at the 4 and 4' positions.

-

IUPAC Name: 4,4'-diamino-2,2'-dinitrobiphenyl

-

Synonyms: 2,2'-Dinitro-4,4'-biphenyldiamine[1]

-

CAS Number: 5855-71-0[1]

-

Molecular Formula: C₁₂H₁₀N₄O₄[1]

-

Molecular Weight: 274.23 g/mol [1]

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Physical State | Yellow crystalline solid | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

| Boiling Point | 499.4 °C at 760 mmHg | [1] |

| Flash Point | 255.9 °C | [1] |

| Density | 1.498 g/cm³ | [1] |

| Melting Point | Not available | [1] |

| Solubility in Water | Predicted to be low | Inferred from structure |

| Solubility in Organic Solvents | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inferred from structure |

Proposed Synthesis Pathway: Ullmann Condensation

A validated experimental protocol for the synthesis of this compound is not prominently available in the literature. However, a plausible and efficient route can be designed based on the Ullmann condensation reaction , a well-established method for forming carbon-carbon bonds between aryl halides, catalyzed by copper.[2] High-yield synthesis of substituted 2,2'-dinitrobiphenyls has been demonstrated using this method, including solvent-free approaches.[3][4]

A proposed two-step synthesis starts from a readily available precursor, such as 2-chloro-5-nitroaniline.

Step 1: Ullmann Coupling of 2-chloro-5-nitroaniline to form 4,4'-diamino-2,2'-dinitrobiphenyl (this compound).

This step involves the copper-catalyzed homocoupling of 2-chloro-5-nitroaniline. The reaction is typically carried out at high temperatures, and modern variations may employ solvent-free techniques like high-speed ball milling to improve yield and reduce waste.[3]

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol (Proposed)

Caution: The Ullmann reaction with nitroaryl halides can be hazardous and may pose an explosion risk.[5] This procedure should only be performed by trained personnel in a controlled environment with appropriate safety precautions, including a blast shield and a well-ventilated fume hood.

Materials:

-

2-chloro-5-nitroaniline

-

Activated copper powder[4]

-

High-boiling point solvent (e.g., nitrobenzene or dimethylformamide), or a high-speed ball mill for a solvent-free approach[3][5]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitroaniline and an excess of activated copper powder.

-

Reaction: If using a solvent, add the high-boiling point solvent. Heat the mixture to a high temperature (typically >200 °C) under a nitrogen atmosphere with vigorous stirring.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the copper catalyst.

-

Purification: The crude product in the filtrate can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Predicted Spectroscopic Properties

Direct experimental spectral data for this compound is scarce. The following are predictions based on its chemical structure and data from analogous compounds.[6][7]

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.5 ppm). Due to the dissymmetry of the molecule, each aromatic proton should be chemically non-equivalent, leading to a series of doublets and doublets of doublets. The protons ortho and para to the electron-donating amino groups would be expected to be more shielded (appear at a lower ppm) compared to those influenced by the electron-withdrawing nitro groups. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is predicted to show 6 distinct signals for the aromatic carbons due to the molecule's symmetry. The carbons attached to the nitro groups (C2 and C2') would be significantly deshielded (higher ppm), while the carbons bonded to the amino groups (C4 and C4') would be shielded (lower ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

NO₂ stretching: Strong absorption bands around 1500-1560 cm⁻¹ (asymmetric) and 1335-1380 cm⁻¹ (symmetric) for the nitro groups.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

Aromatic nitro and amino compounds are known to absorb strongly in the UV-Vis region.[6] this compound is expected to exhibit multiple absorption maxima due to π → π* and n → π* transitions. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the conjugated biphenyl system will likely result in a significant bathochromic (red) shift, leading to its yellow color.

Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both nucleophilic amino groups and electrophilic character on the aromatic rings due to the nitro groups, makes it a valuable intermediate in organic synthesis.

Azo Dye Synthesis

The primary amino groups of this compound can be diazotized and then coupled with various aromatic compounds (coupling components) to form bis-azo dyes.[8][9] The presence of the nitro groups can act as auxochromes, modifying the color and properties of the resulting dyes. The general reaction involves the formation of a bis-diazonium salt, which then undergoes an electrophilic aromatic substitution with an electron-rich aromatic compound.

Polymer Chemistry

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides.[10][11] this compound could potentially be used in two ways:

-

As a diamine monomer: The two primary amine groups can react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The resulting polymers would have nitro groups pending from the main chain, which could be used for further functionalization or to enhance the thermal and oxidative stability of the polymer.

-

As a precursor to other monomers: The nitro groups can be reduced to amino groups to form a tetra-amine (2,2',4,4'-tetraaminobiphenyl). This tetra-amine could then be used as a monomer for the synthesis of more complex polymer architectures, such as poly(benzimidazoles), which are known for their exceptional thermal stability.

Safety and Handling

This compound is reported to be a highly toxic and potentially carcinogenic compound.[1] It can cause skin and eye irritation, respiratory problems, and damage to the liver and kidneys.[1] Therefore, it must be handled with extreme caution using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always within a certified fume hood.

Conclusion

This compound is a bifunctional aromatic compound with significant potential as a chemical intermediate. While detailed experimental data is limited in the public domain, its structure suggests promising applications in the synthesis of azo dyes and high-performance polymers. The proposed synthesis via Ullmann condensation offers a viable route for its preparation, which could be optimized using modern synthetic techniques. Further research into the experimental characterization and reactivity of this compound is warranted to fully explore its utility in materials science and chemical synthesis.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Donohoe, T. J., & Jones, C. R. (2009). Ullmann Condensation. In Organic Syntheses (Vol. 86, p. 324). John Wiley & Sons, Inc. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Fuson, R. C., & Cleveland, E. A. (1940). 2,2'-Dinitrobiphenyl. Organic Syntheses, 20, 45. doi:10.15227/orgsyn.020.0045. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

Patsnap. (2016). 2,2'-dinitrodibenzyl preparation method. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN105753709A - 2,2'-dinitrodibenzyl preparation method.

-

ResearchGate. (n.d.). FTIR (a) and UV–Vis (b) spectra of 2a and 2b. Retrieved from [Link]

- Google Patents. (n.d.). CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl.

-

Google Patents. (1985). United States Patent (19). Retrieved from [Link]

- Google Patents. (n.d.). US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide.

-

LookChem. (n.d.). Cas 5855-71-0, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H nMr spectra of dinitro compounds and diamine monomers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

ResearchWap. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Retrieved from [Link]

- Unknown. (n.d.). The Synthesis of Azo Dyes. [PDF document].

-

ResearchGate. (2012). (10) Patent No. Retrieved from [Link]

- Unknown. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Journal Article].

-

ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Retrieved from [Link]

-

VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and identification of dinitro- and diamino-terephthalic acid. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dinitro-1,1'-biphenyl. Retrieved from [Link]

-

Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds. Retrieved from [Link]

- Unknown. (2007). The Synthesis and Characteristic ofA New Soluble Polyimides. [Conference paper].

-

MDPI. (n.d.). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link]

-

Materials Advances (RSC Publishing). (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Retrieved from [Link]

-

Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]

-

PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Retrieved from [Link]

-

OENO One. (2020). Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. Retrieved from [Link]

-

ResearchGate. (n.d.). Study UV-Visible and FTIR Characterization of ZnPc Dye using Double Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal behavior and non-isothermal decomposition kinetics of 3, 4-bis (3', 5'-dinitrophenyl-1'-yl) furoxan. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). Diamino-dinitro-platinum. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]

Sources

- 1. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 9. researchwap.com [researchwap.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. zeusinc.com [zeusinc.com]

An In-depth Technical Guide to 2,2'-Dinitrobenzidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dinitrobenzidine, also known as 2,2'-dinitro-4,4'-biphenyldiamine, is a nitroaromatic compound with the chemical formula C₁₂H₁₀N₄O₄.[1] Its molecular structure, featuring a biphenyl backbone with two nitro groups and two amino groups, makes it a compound of significant interest in various chemical synthesis applications, particularly as a precursor in the production of dyes, pigments, and potentially high-performance polymers. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its key applications, and essential safety and handling information.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5855-71-0 | [1] |

| Molecular Formula | C₁₂H₁₀N₄O₄ | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 499.4 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 255.9 °C (Predicted) | [1] |

| Density | 1.498 g/cm³ (Predicted) | [1] |

| Solubility | Data not readily available |

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a benzidine derivative. A common conceptual pathway involves the controlled nitration of a protected benzidine to ensure the correct regioselectivity of the nitro groups at the 2 and 2' positions. The subsequent deprotection yields the final product.

Experimental Protocol: Conceptual Synthesis Pathway

The following protocol outlines a conceptual synthetic route. It is crucial for researchers to adapt and optimize these steps based on laboratory conditions and available starting materials, with strict adherence to safety protocols due to the hazardous nature of the reagents and products.

Step 1: Acetylation of Benzidine

-

In a well-ventilated fume hood, dissolve benzidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with constant stirring.

-

Heat the mixture under reflux for a specified duration to ensure complete N-acetylation, forming N,N'-diacetylbenzidine.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the N,N'-diacetylbenzidine by filtration, wash with water, and dry.

Step 2: Nitration of N,N'-Diacetylbenzidine

-

Carefully dissolve the dried N,N'-diacetylbenzidine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a set period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N,N'-diacetyl-2,2'-dinitrobenzidine.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N,N'-Diacetyl-2,2'-dinitrobenzidine

-

Suspend the dried N,N'-diacetyl-2,2'-dinitrobenzidine in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture under reflux to hydrolyze the acetyl groups.

-

Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallization from a suitable solvent can be performed for further purification.

Caption: Conceptual synthesis pathway for this compound.

Applications in Research and Industry

The primary utility of this compound lies in its role as a chemical intermediate. The presence of both nitro and amino functional groups allows for a variety of subsequent chemical transformations.

Dyestuff and Pigment Synthesis

This compound serves as a precursor for the synthesis of various azo dyes. The amino groups can be diazotized and then coupled with other aromatic compounds to create a wide range of colors. The nitro groups can also be chemically modified to further tune the properties of the final dye.

High-Performance Polymers

Aromatic diamines and dinitro compounds are key building blocks for high-performance polymers such as polyimides and polybenzimidazoles.[2] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound, after reduction of its nitro groups to amines, can be polymerized with dianhydrides or dicarboxylic acids to form such advanced materials.[2]

Precursor for Heterocyclic Compounds

The structure of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. For instance, the reduction of the nitro groups followed by intramolecular cyclization reactions can lead to the formation of carbazole or other fused-ring systems. These heterocyclic scaffolds are of interest in medicinal chemistry and materials science.

Analytical Characterization

The characterization of this compound and its reaction products is typically achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amino groups and the N-O stretches of the nitro groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Safety and Handling

This compound is classified as a highly toxic and potentially carcinogenic substance.[1] It is imperative that this compound is handled with extreme caution in a well-ventilated laboratory, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.

-

Inhalation and Contact: Avoid inhalation of dust and prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

References

-

LookChem. Cas 5855-71-0, this compound. [Link]

-

Organic Syntheses. 2,2'-dinitrobiphenyl. [Link]

-

ResearchGate. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. [Link]

-

ResearchGate. Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. [Link]

-

NIST. 2,2'-Dinitrobibenzyl. [Link]

-

PubChem. 2,2'-Dinitrobiphenyl. [Link]

-

LookChem. Cas 5855-71-0, this compound. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,2'-Dinitrobenzidine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,2'-Dinitrobenzidine (C₁₂H₁₀N₄O₄), a key intermediate in the synthesis of dyes and pigments. Geared towards researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular characteristics governing the compound's behavior in various solvents and under diverse environmental stressors. While quantitative data for this specific molecule is sparse in public literature, this guide establishes a framework for its systematic evaluation. It provides detailed, self-validating methodologies for determining solubility and assessing thermal, hydrolytic, and photostability, grounded in established international standards. The objective is to equip scientists with the foundational knowledge and practical tools required to confidently handle, formulate, and analyze this compound.

Core Molecular Characteristics and Predicted Behavior

This compound is an aromatic compound characterized by a biphenyl backbone substituted with two nitro groups (-NO₂) and two amino groups (-NH₂). This specific arrangement of functional groups dictates its physicochemical properties.

-

Structure and Polarity: The molecule possesses both electron-withdrawing nitro groups and electron-donating amino groups. This creates a complex distribution of electron density and a significant dipole moment, rendering the molecule polar. The presence of amino groups also allows for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on nitrogen). The nitro groups can also act as hydrogen bond acceptors.

-

"Like Dissolves Like" Principle: Based on its polar nature and hydrogen-bonding capabilities, this compound is predicted to have low solubility in non-polar solvents like hexanes and toluene. Conversely, it should exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, alcohols like ethanol and methanol. Its solubility in water is expected to be very low, a common characteristic for many aromatic nitro compounds.[1][2]

Solubility Profile and Experimental Determination

Precise solubility data is fundamental for reaction chemistry, purification, and formulation. Due to the limited availability of quantitative data for this compound, this section provides a robust protocol for its experimental determination.

Qualitative Solubility Assessment

A preliminary assessment can be performed to quickly identify suitable solvents. This involves adding a small, known amount of this compound to a fixed volume of the test solvent and observing its dissolution at room temperature.

Quantitative Solubility Determination: Isothermal Saturation Method

This gravimetric method is a reliable standard for determining the solubility of a solid compound in a liquid solvent. It ensures that the solution has reached equilibrium, providing an accurate measure of saturation solubility.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (enough to ensure undissolved solid remains) to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, screw-cap glass vial.

-

Causality: Using an excess of the solute is critical to ensure that the solution becomes fully saturated at the given temperature. Sealing the vial prevents solvent evaporation, which would alter the concentration and lead to inaccurate results.[3]

-

-

Equilibration:

-

Place the vial in a constant-temperature water bath or shaker, set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A 24-48 hour period is generally sufficient for most organic compounds to reach this state. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Sample Isolation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE).

-

Causality: Using a pre-warmed pipette prevents the solute from precipitating out of the saturated solution due to a temperature drop. The filter is essential to ensure that no undissolved micro-particulates are transferred, which would artificially inflate the final measured mass.[3]

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solute is completely dry, re-weigh the container. The difference in mass corresponds to the amount of this compound dissolved in the aliquot.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dry solute in mg) / (Volume of aliquot in mL)

-

Data Presentation

Quantitative solubility data should be systematically recorded.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

|---|---|---|---|

| Water | 25 | [Experimental Data] | Yellow crystalline solid.[4] |

| Ethanol | 25 | [Experimental Data] | |

| Acetone | 25 | [Experimental Data] | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Data] |

| Toluene | 25 | [Experimental Data] | |

Diagram 1: Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile and Assessment

Understanding the chemical stability of this compound is critical for determining appropriate storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.[5] Key factors influencing stability include temperature, pH, and light.[5]

Thermal Stability

Aromatic nitro compounds can be energetic and may decompose exothermically at elevated temperatures.[6][7]

-

Predicted Behavior: While stable at ambient temperatures, this compound may pose a runaway reaction hazard at high temperatures. Studies on similar nitrobenzene/dinitrobenzene mixtures show exothermic activity beginning in the 263-280 °C range.[6][8]

-

Recommended Assessment:

-

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and onset of decomposition. A sample is heated at a constant rate, and the heat flow is measured relative to a reference, revealing endothermic (melting) and exothermic (decomposition) events.[5][9]

-

Accelerating Rate Calorimetry (ARC): ARC provides data on the time, temperature, and pressure relationships for an exothermic reaction, which is crucial for assessing thermal hazards.[6]

-

General Storage Protocol: Based on general principles for aromatic nitro compounds, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[10]

Hydrolytic Stability (pH)

-

Predicted Behavior: The core dinitrobiphenyl structure is generally resistant to hydrolysis across a wide pH range.[11][12] However, the amino groups are basic and will be protonated under acidic conditions (low pH), forming ammonium salts. This protonation will significantly increase the compound's aqueous solubility but may also alter its chemical reactivity and stability profile. At very high pH, the acidity of the N-H protons may become relevant.

-

Experimental Protocol for pH Stability Assessment:

-

Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

-

Prepare solutions of this compound of known concentration in each buffer. Due to low aqueous solubility, a co-solvent like acetonitrile or methanol may be required.

-

Store the solutions at a controlled temperature (e.g., 40 °C) and protect them from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Analyze the concentration of this compound remaining using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

-

Self-Validation: A stability-indicating method is one that can separate the intact compound from its degradation products. Method validation should demonstrate specificity, linearity, accuracy, and precision. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.[14]

-

Photostability

Aromatic nitro compounds can absorb UV and visible light, leading to photochemical degradation. Photostability testing is essential if the compound is to be handled or stored under ambient light. The internationally recognized standard for this is the ICH Q1B guideline.[15]

-

Forced Degradation and Confirmatory Testing: Photostability testing involves two stages: forced degradation to understand the photosensitivity and degradation pathways, and confirmatory testing under standardized light conditions to assess the need for light-resistant packaging.[15][16][17]

-

Experimental Protocol (ICH Q1B Guideline Summary):

-

Sample Preparation: Prepare samples of the solid compound and, if relevant, in solution. Prepare "dark" control samples by wrapping identical containers in aluminum foil.

-

Light Source: Expose the samples to a light source that provides both visible and UVA light. The standard calls for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15][16] This can be achieved with a calibrated photostability chamber equipped with cool white fluorescent and near-UV lamps.[16]

-

Exposure: Place the test samples and dark controls side-by-side in the chamber to ensure they experience the same temperature conditions.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the results for any changes in appearance, purity (using HPLC), or the formation of degradation products.

-

Interpretation: A significant difference between the exposed sample and the dark control indicates photodegradation. The results determine if the substance is photolabile and requires protection from light during handling and storage.[17]

-

Diagram 2: Workflow for ICH Q1B Photostability Testing

Caption: Workflow for ICH Q1B Photostability Testing.

Potential Degradation Pathways

The most probable degradation pathway for nitroaromatic compounds under reductive conditions (environmental or metabolic) involves the sequential reduction of the nitro groups.[18][19][20]

-

Nitro to Nitroso: The -NO₂ group is reduced to a nitroso group (-NO).

-

Nitroso to Hydroxylamine: The -NO group is further reduced to a hydroxylamine group (-NHOH).

-

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to an amino group (-NH₂).

For this compound, this would result in a series of increasingly reduced intermediates, ultimately leading to 2,2',4,4'-tetraaminobiphenyl. Oxidative degradation pathways, while less common, may involve dioxygenase-catalyzed ring cleavage, as seen in the microbial degradation of nitrobenzene.[19][20]

Diagram 3: Simplified Reductive Degradation Pathway

Caption: Simplified Reductive Degradation Pathway for a Nitro Group.

Recommended Analytical Methodologies

To support solubility and stability studies, robust analytical methods for the quantification of this compound are essential.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a suitable starting point. Detection using a UV-Vis detector at a wavelength corresponding to the compound's absorbance maximum will provide high sensitivity and specificity.[21][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile impurities or degradation products.[21][22] However, the relatively low volatility and high polarity of this compound might require derivatization to improve its chromatographic behavior.

Conclusion

This compound is a polar aromatic compound whose solubility is predicted to be highest in polar organic solvents and lowest in water. It is expected to be stable at ambient temperatures but may decompose exothermically at elevated temperatures. While generally stable to hydrolysis, its properties will be pH-dependent due to the presence of basic amino groups. As with many nitroaromatic compounds, it may be susceptible to photodegradation. This guide provides the theoretical foundation and detailed, validated experimental protocols necessary for researchers to systematically and accurately determine the solubility and stability profile of this compound, ensuring data integrity and safe handling in a research and development setting.

References

-

MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

-

LookChem. (2017). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

LookChem. (n.d.). Cas 5855-71-0, this compound. Retrieved from [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

FDA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

ScienceMadness.org. (n.d.). Determination of Aromatic Nitro Compounds. Retrieved from [Link]

-

IAGIM. (n.d.). Photostability. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

Badeen, C. M., Turcotte, R., Hobenshield, E., & Berretta, S. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 52–57. Retrieved from [Link]

-

Eawag. (n.d.). Nitrobenzene Degradation Pathway. Retrieved from [Link]

-

PubMed. (n.d.). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Retrieved from [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of 2-chloronitrobenzene (a) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Retrieved from [Link]

-

OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

-

ResearchGate. (2025). In silico assessment of drug substances chemical stability. Retrieved from [Link]

-

NCBI Bookshelf. (2001). ANALYTICAL METHODS - Toxicological Profile for Benzidine. Retrieved from [Link]

-

Frontiers. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

-

Sci-Hub. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Retrieved from [Link]

-

ResearchGate. (2025). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessing the Thermal Stability of Nitrobenzene/ Dinitrobenzene Mixtures by Differential Scanning Calorimetry and Accelerating Rate Calorimetry | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

-

Hindawi. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 6. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures / Journal of Hazardous Materials, 2011 [sci-hub.ru]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. 1,2-Dinitrobenzene | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,4-Dinitrobenzene | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. iagim.org [iagim.org]

- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Handling of 2,2'-Dinitrobenzidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Precautionary Principle in Handling 2,2'-Dinitrobenzidine

This compound is a yellow crystalline solid used in the synthesis of dyes, pigments, and rubber antioxidants.[1] Its chemical structure, an aromatic amine containing two nitro groups, places it in a class of compounds known for their potential biological activity and associated hazards. While specific, peer-reviewed toxicological data is scarce, the available information indicates that this compound is highly toxic, a potential human carcinogen, and can cause skin and eye irritation, respiratory problems, and damage to the liver and kidneys.[1]

Given the significant data gaps, the handling of this compound must be governed by the precautionary principle . This dictates that in the absence of complete data, the highest reasonable level of protection should be implemented. This guide, therefore, synthesizes the limited information on this compound with established best practices for managing highly potent and potentially carcinogenic chemicals.

Hazard Identification and Risk Assessment

A thorough risk assessment is a mandatory prerequisite for any work involving this compound.[2] This process involves identifying the hazards, evaluating the risks of exposure during planned procedures, and implementing appropriate control measures.

Known and Suspected Hazards

The following table summarizes the known and inferred hazards of this compound. It is critical to note that the GHS classification is inferred and not from a harmonized source.

| Hazard Category | Description | Source/Analogy |

| Acute Toxicity | Assumed to be fatal if swallowed, in contact with skin, or if inhaled. Aromatic nitro and amino compounds are known to be toxic.[3] | LookChem[1], General data on aromatic nitro compounds. |

| Carcinogenicity | Potentially carcinogenic to humans, with a suggested link to bladder cancer.[1] Many aromatic amines are known or suspected carcinogens. | LookChem[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] Aromatic nitro compounds can be irritating to the skin.[3] | LookChem[1] |

| Eye Damage/Irritation | Causes serious eye irritation.[1] | LookChem[1] |

| Organ Toxicity | May cause damage to the liver and kidneys.[1] | LookChem[1] |

| Environmental Hazard | Believed to cause serious health effects on the environment.[1] Many aromatic nitro compounds are toxic to aquatic life. | LookChem[1] |

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment prior to handling this compound.

Caption: A logical workflow for risk assessment and control for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the high suspected toxicity and potential carcinogenicity of this compound, robust engineering controls and comprehensive PPE are mandatory.

Engineering Controls

-

Primary Containment: All work with solid or dissolved this compound should be conducted within a certified chemical fume hood or, for higher-risk operations, a glove box.[2]

-

Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to surrounding areas.

-

Designated Area: A specific area of the lab should be designated for work with this compound. This area should be clearly marked with warning signs.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin and respiratory exposure.[4][5]

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Change gloves frequently and immediately if contaminated. | Prevents skin absorption, a likely route of exposure for aromatic amines and nitro compounds.[3] |

| Body Protection | A disposable, solid-front lab coat or a chemical-resistant Tyvek suit. | Protects against contamination of personal clothing. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. |

| Respiratory Protection | For weighing and handling of the solid, a NIOSH-approved respirator with a particulate filter (N100, P100, or R100) is required. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered. | Prevents inhalation of the highly toxic dust. |

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing the risk of exposure.

General Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.

-

Designated Area: Conduct all work in the designated area within the fume hood.

-

Weighing: Weigh solid this compound in a contained manner (e.g., on weighing paper within the fume hood) to minimize dust generation.

-

Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then a soap and water solution.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Storage

-

Store this compound in a well-sealed, clearly labeled container.[2]

-

The container should be placed in a secondary container to prevent release in case of a spill.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[6]

-

The storage location should be a designated, locked cabinet or refrigerator, clearly marked as containing a highly toxic and potentially carcinogenic substance.[2]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][9] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |

Spill Response

-

Small Spills (in a fume hood):

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials in a sealed bag for hazardous waste disposal.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the area immediately and alert others.[10]

-

Prevent entry to the area.

-

Contact the institution's emergency response team or hazardous materials unit. Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal

All waste containing this compound, including contaminated PPE, glassware, and cleanup materials, must be disposed of as hazardous waste.[11]

-

Collect all waste in clearly labeled, sealed containers.

-

Follow all institutional, local, and national regulations for the disposal of highly toxic and carcinogenic chemical waste.[12]

-

Do not dispose of this compound down the drain.[11]

Conclusion

This compound is a chemical with significant known and suspected hazards, compounded by a lack of comprehensive safety data. This guide provides a framework for its safe handling based on the precautionary principle. Researchers, scientists, and drug development professionals must use this information as a starting point for a rigorous, site-specific risk assessment and the implementation of stringent safety protocols. The overarching principle must be the complete prevention of exposure through a combination of engineering controls, diligent work practices, and appropriate personal protective equipment.

References

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (2005). Organic Syntheses, 81, 188-194.

- Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i.

- Guidelines for Carcinogen Risk Assessment. (2005). U.S. Environmental Protection Agency.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.

- Cas 5855-71-0, this compound. (n.d.). LookChem.

- 1,2-Dinitrobenzene. (n.d.). PubChem.

- What to do in a chemical emergency. (2024, October 10). GOV.UK.

- Working Safely with Carcinogens Guideline. (n.d.). The University of Queensland.

- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).

- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.

- Toxic Chemical Transfer Through PPE. (2025, September 10). Fire Safety Research Institute.

- Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. (n.d.). Texas A&M University Department of Chemistry.

- First Aid - Dealing with Toxins and Toxic Fumes. (2025, July 10).

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- P - Personal protection. (n.d.).

- SAFETY. (n.d.). MIT.

- Cancer Risk Assessment Methodology. (n.d.). TFSRA - Canada.ca.

- Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.

- Aromatic Nitro and Amino Compounds. (n.d.).

- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.

- Personal Protective Equipment. (n.d.). In Chemical and Biological Terrorism.

- A simple approach to assess the cancer risk of occupational exposure to genotoxic drugs in healthcare settings. (2022, April 1). PMC - PubMed Central.

- Nitrocompounds, Aromatic. (2011, August 3).

- Proper Procedures to Follow if Exposed to Toxic Chemicals

- CAS:5855-71-0丨this compound. (n.d.). ALFA CHEMICAL.

- Guter Preis CAS:5855-71-0丨2,2'-Dinitrobenzidin zu verkaufen. (n.d.). ALFA CHEMICAL.

Sources

- 1. lookchem.com [lookchem.com]

- 2. policies.uq.edu.au [policies.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 5. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 6. iloencyclopaedia.org [iloencyclopaedia.org]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. ohsonline.com [ohsonline.com]

- 11. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 12. orgsyn.org [orgsyn.org]

Unlocking the Potential of 2,2'-Dinitrobenzidine: A Technical Guide for Innovative Research

Abstract

2,2'-Dinitrobenzidine, a substituted aromatic diamine, presents a compelling yet underexplored scaffold for multifaceted research applications. While its direct utilization in extensive studies remains to be fully documented, its constituent functional groups—the dinitrobiphenyl core—offer a rich chemical playground for innovation in analytical chemistry, polymer science, dye synthesis, sensor technology, and medicinal chemistry. This technical guide provides an in-depth exploration of the potential applications of this compound, supported by established principles from analogous compounds. Herein, we present scientifically grounded, hypothetical protocols and frameworks to inspire and direct future research endeavors. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the unique chemical properties of this versatile molecule.

Introduction to this compound: Structure and Inherent Reactivity

This compound, with the chemical formula C₁₂H₁₀N₄O₄, is a yellow crystalline solid.[1] Its structure is characterized by a biphenyl backbone with two nitro groups and two amino groups attached to the aromatic rings. The presence of both electron-withdrawing nitro groups and electron-donating amino groups on the same molecule imparts a unique reactivity profile, making it a valuable precursor and reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5855-71-0 | [1] |

| Molecular Formula | C₁₂H₁₀N₄O₄ | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 499.4 °C at 760 mmHg | [1] |

| Flash Point | 255.9 °C | [1] |

| Density | 1.498 g/cm³ | [1] |

While direct, extensive research on this compound is not widely published, the well-documented chemistry of analogous compounds such as dinitrobenzene and benzidine provides a strong foundation for predicting its potential applications. This guide will extrapolate from these known chemistries to propose novel research directions.

Potential Application in Analytical Chemistry: A Chromogenic Reagent

The electron-deficient nature of the dinitrophenyl moiety in this compound suggests its potential as a chromogenic reagent for spectrophotometric analysis, similar to the action of dinitrobenzene (DNB) and 2,4-dinitrofluorobenzene (DNFB).[1][2] These reagents are known to react with nucleophiles, such as compounds containing active methylene groups, to produce intensely colored products that can be quantified using spectrophotometry.

Hypothetical Protocol: Spectrophotometric Determination of an Analyte with an Active Methylene Group

This protocol is based on the established reaction of dinitrobenzene reagents with active methylene groups, as seen in the analysis of pharmaceuticals like nabumetone.[1]

Objective: To quantify a hypothetical analyte "X" containing an active methylene group using this compound.

Materials:

-

This compound solution (0.1% w/v in methanol)

-

Analyte "X" standard solutions (various concentrations in methanol)

-

Potassium hydroxide (KOH) solution (5% w/v in ethanol)

-

Methanol (analytical grade)

-

UV-Vis Spectrophotometer

Methodology:

-

Sample Preparation: Pipette 1.0 mL of each standard solution of analyte "X" into a series of 10 mL volumetric flasks.

-

Reagent Addition: To each flask, add 1.0 mL of the this compound solution.

-

Color Development: Add 0.5 mL of the ethanolic KOH solution to each flask to create an alkaline medium, which facilitates the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 15 minutes. The solution is expected to develop a distinct color.

-

Dilution: Dilute the solutions to the 10 mL mark with methanol.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the analyte.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.

-

Quantification of Unknown Sample: Prepare an unknown sample containing analyte "X" following the same procedure and determine its concentration from the calibration curve.

Illustrative Data (Hypothetical):

| Parameter | Illustrative Value |

| λmax | ~570 nm |

| Linear Range | 1-20 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Correlation Coefficient (R²) | >0.999 |

Potential Application in Polymer Chemistry: A Monomer for High-Performance Polyimides

Aromatic diamines are fundamental building blocks for the synthesis of high-performance polymers such as polyimides, which are known for their exceptional thermal stability.[3] Following the reduction of its two nitro groups to amino groups, this compound can be converted into a tetra-amine monomer. This resulting monomer, 2,2',4,4'-tetraaminobiphenyl, would be a prime candidate for polymerization with dianhydrides to create novel polyimides with potentially unique properties.

Hypothetical Protocol: Synthesis of a Novel Polyimide

Step 1: Reduction of this compound to 2,2',4,4'-Tetraaminobiphenyl

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the resulting 2,2',4,4'-Tetraaminobiphenyl by recrystallization.

Step 2: Polycondensation to Form the Polyimide

-

In a dry, nitrogen-purged flask, dissolve the synthesized 2,2',4,4'-Tetraaminobiphenyl in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Add an equimolar amount of a dianhydride monomer (e.g., pyromellitic dianhydride) portion-wise while stirring.

-

Continue stirring at room temperature for 24 hours to form the poly(amic acid) precursor.

-

Cast the viscous poly(amic acid) solution onto a glass plate.

-

Thermally cure the film in an oven with a staged heating program (e.g., 100°C, 200°C, and 300°C for 1 hour each) to induce imidization and form the final polyimide film.

Diagram of Polyimide Synthesis:

Caption: Hypothetical workflow for polyimide synthesis from this compound.

Potential Application in Dye Synthesis: A Precursor for Novel Bis-Azo Dyes

Benzidine and its derivatives are historically significant precursors in the synthesis of bis-azo dyes.[4] The two primary amine groups of a benzidine derivative can be diazotized and then coupled with various aromatic compounds to produce dyes with a wide range of colors. This compound, with its two amino groups, is a suitable candidate for this type of reaction.

Hypothetical Protocol: Synthesis of a Bis-Azo Dye

Step 1: Diazotization of this compound

-

Suspend this compound in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes to ensure complete formation of the bis-diazonium salt.

Step 2: Coupling Reaction

-

In a separate beaker, dissolve a coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool it to 0-5°C.

-

Slowly add the cold bis-diazonium salt solution to the coupling agent solution with vigorous stirring.

-

Maintain the temperature below 5°C and continue stirring for 1-2 hours. A colored precipitate of the bis-azo dye will form.

-

Filter the dye, wash it with water, and dry it.

Diagram of Bis-Azo Dye Synthesis:

Caption: Hypothetical pathway for the synthesis of a bis-azo dye from this compound.

Potential Application in Sensor Technology

The electrochemically active nitro groups in this compound make it a promising candidate for the development of electrochemical sensors, particularly for the detection of explosives and other nitroaromatic compounds.[5][6] Additionally, its potential to form colored products suggests its use in chromogenic sensors.

Conceptual Workflow for an Electrochemical Sensor

-

Electrode Modification: Modify the surface of a working electrode (e.g., glassy carbon electrode) with this compound. This can be achieved through electropolymerization or drop-casting.

-

Electrochemical Characterization: Characterize the electrochemical behavior of the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

-

Analyte Detection: Use the modified electrode to detect a target analyte. The binding of the analyte to the this compound layer would cause a measurable change in the electrochemical signal (e.g., a shift in peak potential or a change in current).

-

Optimization and Validation: Optimize the sensor's performance by varying parameters such as pH, temperature, and modifier concentration. Validate the sensor's selectivity, sensitivity, and stability.

Diagram of Electrochemical Sensor Workflow:

Caption: Conceptual workflow for developing an electrochemical sensor using this compound.

Potential Application in Medicinal Chemistry

Nitro-containing compounds have a long history in medicinal chemistry, with many approved drugs featuring this functional group.[7] They are often used in the development of antimicrobial and anticancer agents. The this compound scaffold could serve as a starting point for the synthesis of novel biologically active molecules.

High-Level Synthetic Strategy for Derivative Synthesis

-

Functional Group Modification: The amino and nitro groups of this compound can be chemically modified to introduce a variety of substituents. For example, the amino groups can be acylated or alkylated.

-

Scaffold Elaboration: The biphenyl core can be further functionalized through aromatic substitution reactions.

-

Library Synthesis: A library of derivatives can be synthesized by combining different modifications.

-

Biological Screening: The synthesized compounds can be screened for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Safety Considerations

It is crucial to note that this compound is considered highly toxic and potentially carcinogenic.[1] All handling and experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Proper disposal procedures for this compound and its derivatives must be followed according to institutional and regulatory guidelines.

Conclusion

This compound is a molecule with significant untapped potential for a wide range of research applications. Although direct studies are limited, its chemical structure, featuring both nitro and amino functionalities on a biphenyl backbone, provides a strong basis for its use as a versatile precursor and reagent. This guide has outlined several promising research avenues in analytical chemistry, polymer science, dye synthesis, sensor technology, and medicinal chemistry. The provided hypothetical protocols and workflows are intended to serve as a starting point for researchers to explore and unlock the full potential of this intriguing compound. With careful and innovative investigation, this compound could become a valuable tool in the development of new materials and technologies.

References

- Bedair, M. M., Gazy, A. A., Belal, T. S., & Guirguis, K. M. (2013). Validated Spectrophotometric Methods for the Determination of Nabumetone in Tablets Dosage Form Using Three Dinitrobenzene Reagents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1001-1012.

-

Farmacia Journal. (n.d.). SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF TRIMETAZIDINE DIHYDROCHLORIDE FROM PHARMACEUTICAL FORMS. Retrieved from [Link]

-

Seoul National University of Science & Technology. (n.d.). A dual-response sensor based on NBD for the highly selective determination of sulfide in living cells and zebrafish. Retrieved from [Link]

- Al-Hetlani, E., & Al-Terkait, A. (2022). Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors. Surfaces, 5(1), 218-227.

- Al-Ayed, A. S., El-Tohamy, S. A., & El-Noly, N. A. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7868.

- Patil, S. A., Moku, G., & Narayan, R. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9576-9589.

- Miron, T., Rabinkov, A., Mirelman, D., Wilchek, M., & Weiner, L. (1998). A spectrophotometric assay for allicin and alliinase (Alliin lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates. Analytical Biochemistry, 265(2), 317-325.

- Gumbi, B. C., Malgas, G. F., & Waryo, T. T. (2016). An electrochemical sensor for nitrobenzene using π-conjugated polymer-embedded nanosilver. RSC Advances, 6(39), 32801-32811.

- Mesquita, C. S., Oliveira, R., Bento, F., Geraldo, D., Rodrigues, J. V., & Marcos, J. C. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69-71.

-

ResearchGate. (n.d.). 2,2′-Dinitrodibenzyl. Retrieved from [Link]

- Revanasiddappa, H. D., & Manju, B. (2012). Spectrophotometric Method for the Determination of Drugs Containing Phenol Group by Using 2, 4- Dinitrophenylhydrazine. International Journal of Pharmaceutical Sciences and Research, 3(2), 395.

-

ResearchGate. (2022). Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors. Retrieved from [Link]

- Colacino, E., Sindona, G., Gosselin, G., & Mathé, C. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-2026.

- Lee, S., Kim, D., & Kim, C. (2022).

- Bouyahya, A., El-Yemloul, M., & Bel-Haddad, R. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775.

-

Purdue e-Pubs. (n.d.). Part I. the Rational Design, Synthesis, and Evaluation of Second Generation Class II HMG-COA Reductase Inhibitors Part II. Studies Directed Toward the On-Resin Preparation of C-Terminal Modified and Cyclic Peptides. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. Retrieved from [Link]

- Khan, I., Ali, S., & Muhammad, S. (2022). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Chemistry, 4(4), 1335-1347.

-

ResearchGate. (n.d.). Chromofluorogenic naphthoquinolinedione-based probes for sensitive detection and removal of Hg 2+ in aqueous solutions. Retrieved from [Link]

-

National Library of Medicine. (n.d.). REFERENCES - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

- Serafini, T. T., Delvigs, P., & Lightsey, G. R. (1972). Thermally stable polyimides from solutions of monomeric reactants. NASA Technical Note D-6611.

-

ResearchGate. (n.d.). Turn-On Type Fluorogenic and Chromogenic Probe for the Detection of Trace Amount of Nitrite Ion in Water. Retrieved from [Link]

- Patil, S. A., Moku, G., & Narayan, R. (2023). New2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives: design, synthesis, in silico, and in vitro anticancer studies. Journal of Biomolecular Structure & Dynamics, 41(1), 225-243.

- Yan, X., Yu, X., Pei, J., & Bi, L. (2023). First Two-Way Electrochemical Sensor for the Detection of the Pollutant 2,4-Dinitrophenylhydrazine and Its Metabolite Based on Cu-Containing Tungstophosphate and Graphene Oxide. Molecules, 28(8), 3491.

-

ResearchGate. (n.d.). Evaluation of new 2,2'-dimethyl-5,5'-dipropoxybenzidine- and 3,3'-dipropoxybenzidine-based direct dye analogs for mutagenic activity by use of the Salmonella/mammalian mutagenicity assay. Retrieved from [Link]

-

ResearchGate. (2023). New2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives: design, synthesis, in silico, and in vitro anticancer studies. Retrieved from [Link]

-

PubMed Central. (2025). Experimental and theoretical investigations on wavelength-specific probe for divalent metal ion detection. Retrieved from [Link]

- Khan, K. M., Saad, S. M., & Hussain, S. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(18), 5898.

-

MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

-

ResearchGate. (2012). Patent No. US 8,338,561 B2. Retrieved from [Link]

-

Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Nitrobenzene: Support Document Proposed Health and Environmental Effects Test Rule, Toxic Substances Control Act, Section 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Selective and Sensitive Detection for Hg2+, Cr2O72-, Nitrobenzene/2,4-dinitrophenol in Water via two Fluorescent Cd-CPs. Retrieved from [Link]

-

TSI Journals. (n.d.). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Retrieved from [Link]

-

Inchem.org. (2003). Nitrobenzene (EHC 230, 2003). Retrieved from [Link]

-

ResearchGate. (n.d.). Energetic binder poly (2, 2-dinitrobutyl acrylate): Synthesis, structure and properties. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2015). Spectrophotometric Determination of Tin(II) by Redox Reaction Using 3,3',5,5'-Tetramethylbenzidine Dihydrochloride and N-Bromosuccinimide. Retrieved from [Link]

-

MDPI. (2022). Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. Retrieved from [Link]

-

PubMed Central. (n.d.). Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface. Retrieved from [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

The Genesis of a Chromophore: Unearthing the Historical Synthesis of 2,2'-Dinitrobenzidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of synthetic organic chemistry, the emergence of novel aromatic compounds has often been a pivotal moment, unlocking new avenues in dye chemistry, materials science, and pharmacology. 2,2'-Dinitrobenzidine, a molecule characterized by its biphenyl core bearing nitro and amino functionalities, represents one such compound with a rich, albeit less commonly chronicled, history. This technical guide delves into the historical context of the discovery of this compound, tracing its probable synthetic origins to the late 19th century. By examining the key chemical transformations and the pioneering work of early organic chemists, we can appreciate the ingenuity and foundational principles that led to the creation of this important chemical entity. For the modern researcher, this historical perspective not only provides a fascinating narrative but also offers insights into the fundamental reaction mechanisms that continue to be cornerstones of organic synthesis.

The Pivotal Discovery: G. Schultz and the Birth of this compound (1882)

The work of Schultz laid the groundwork for understanding how the introduction of nitro groups onto the benzidine scaffold would influence its chemical reactivity and potential applications, particularly in the burgeoning field of synthetic dyes.

Foundational Reactions: The Chemical Landscape of the 19th Century

The discovery of this compound did not occur in a vacuum. It was built upon a bedrock of fundamental discoveries in organic chemistry that characterized the 19th century. Understanding these key reactions is crucial to appreciating the historical context of Schultz's achievement.

The Benzidine Rearrangement: A Gateway to Biphenyls (1863)